2,5-Difluoro-3-formylbenzoic acid
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Overview
Description
2,5-Difluoro-3-formylbenzoic acid is an organic compound with the molecular formula C8H4F2O3 and a molecular weight of 186.11 g/mol It is characterized by the presence of two fluorine atoms and a formyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-formylbenzoic acid typically involves the introduction of fluorine atoms and a formyl group onto a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution and Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-3-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like DMSO or DMF.
Major Products:
Oxidation: 2,5-Difluoro-3-carboxybenzoic acid.
Reduction: 2,5-Difluoro-3-hydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Difluoro-3-formylbenzoic acid has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-3-formylbenzoic acid and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The formyl group can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
2,4-Difluorobenzoic acid: Similar structure but lacks the formyl group, leading to different reactivity and applications.
3,5-Difluorobenzoic acid: Similar structure but with fluorine atoms in different positions, affecting its chemical properties and reactivity.
2,5-Difluorobenzaldehyde: Lacks the carboxylic acid group, making it more reactive in certain chemical reactions.
Uniqueness: 2,5-Difluoro-3-formylbenzoic acid is unique due to the combination of fluorine atoms and a formyl group on the benzoic acid core. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C8H4F2O3 |
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Molecular Weight |
186.11 g/mol |
IUPAC Name |
2,5-difluoro-3-formylbenzoic acid |
InChI |
InChI=1S/C8H4F2O3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3H,(H,12,13) |
InChI Key |
JBAHEOUNWABBKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)C(=O)O)F |
Origin of Product |
United States |
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